molecular formula C19H20N4O4 B12222317 Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B12222317
M. Wt: 368.4 g/mol
InChI Key: HPEZBBPNYIZKEG-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

The IUPAC name of this compound reflects its complex polycyclic framework and substituent arrangement. The parent heterocycle, pyrazolo[5,1-c]triazine, consists of a fused pyrazole and triazine ring system. The numbering begins at the pyrazole nitrogen, proceeding through the triazine moiety to assign positions to substituents.

  • Core structure : The pyrazolo[5,1-c]triazine system is defined by a pyrazole ring fused to a 1,2,4-triazine at positions 5 and 1-c, creating a bicyclic framework with bridgehead nitrogen atoms.
  • Substituent positions :
    • Position 3 : An ethyl carboxylate group (-COOCH₂CH₃) is attached.
    • Position 4 : A 2-ethoxy-2-oxoethyl substituent (-CH₂C(O)OCH₂CH₃) modifies the triazine ring.
    • Position 7 : A methyl group (-CH₃) is present.
    • Position 8 : A phenyl ring (-C₆H₅) extends from the triazine.

This nomenclature aligns with IUPAC conventions for fused heterocycles, prioritizing the pyrazole component as the primary ring and enumerating substituents based on their proximity to the fusion points. Comparative analysis with structurally related compounds, such as ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c]triazine-3-carboxylate, highlights the role of substituent electronic and steric profiles in modulating reactivity.

Historical Context in Heterocyclic Chemistry

Pyrazolo-triazine derivatives emerged as a focal point in medicinal chemistry during the late 20th century, paralleling the rise of nitrogen-rich heterocycles in drug discovery. While pyrrolo[2,1-f]triazines gained prominence earlier due to their purine-mimetic properties, pyrazolo-triazines garnered attention for their versatility in kinase inhibition and nucleoside analog design.

  • Early developments : Initial syntheses of pyrazolo-triazines in the 1980s focused on C-nucleoside analogs, exploiting their ability to mimic adenosine triphosphate (ATP) in enzymatic binding pockets.
  • Kinase inhibitor era : The 2000s saw a surge in pyrazolo-triazine applications, driven by the need for selective kinase inhibitors in oncology. Derivatives like ethyl 8-phenylpyrazolo-triazine carboxylates were optimized for ATP-binding site interactions.
  • Modern applications : Contemporary research emphasizes functionalization at positions 4 and 8 to fine-tune pharmacokinetic properties, as seen in the 2-ethoxy-2-oxoethyl group of the subject compound.

This historical trajectory underscores the scaffold’s adaptability, transitioning from nucleoside mimics to privileged structures in targeted therapy.

Structural Relationship to Pyrazolo-Triazine Derivatives

The compound’s structural uniqueness lies in its substitution pattern, which distinguishes it from related pyrazolo-triazines. A comparative analysis reveals key design principles:

Compound Position 3 Position 4 Position 7 Position 8 Biological Relevance
Subject compound Ethyl carboxylate 2-ethoxy-2-oxoethyl Methyl Phenyl Kinase inhibition (hypothesized)
Ethyl 8-(4-chlorophenyl)-7-methyl-4-propyl Ethyl carboxylate Propyl Methyl 4-Chlorophenyl Preclinical kinase modulation
4-Amino-7-phenylpyrazolo-triazine Ethyl ester Amino Phenyl Not applicable Nucleoside analog precursor
  • Position 4 : The 2-ethoxy-2-oxoethyl group introduces a ketone-ester hybrid, enhancing hydrogen-bonding capacity compared to alkyl or amino substituents.
  • Position 8 : The phenyl group provides aromatic stacking potential, a feature shared with kinase inhibitors like imatinib.
  • Synergistic effects : The combined electron-withdrawing (carboxylate) and electron-donating (methyl) groups balance solubility and membrane permeability.

These structural nuances position the compound as a candidate for further exploration in enzyme inhibition and molecular recognition studies, building on established pyrazolo-triazine pharmacology.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C19H20N4O4/c1-4-26-15(24)11-14-17(19(25)27-5-2)20-21-18-16(12(3)22-23(14)18)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3

InChI Key

HPEZBBPNYIZKEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Design

The pyrazolo-triazine core is synthesized from 3-amino-5-phenylpyrazole (8a ) and ethyl 2-cyanoacetate. Cyclocondensation is initiated under acidic or basic conditions, often using piperidinium acetate or ammonium acetate as catalysts.

Representative Reaction Conditions

Component Quantity Solvent Temperature Time Yield
3-Amino-5-phenylpyrazole 10 mmol Acetic acid Reflux 4 h 68%
Ethyl 2-cyanoacetate 10 mmol Ethanol 0–5°C 3 h 72%

The reaction proceeds via a [4+2] cycloaddition mechanism, forming the triazine ring through intramolecular dehydration. Spectral data (IR, $$ ^1H $$-NMR) confirm the presence of characteristic C=N stretching at 1620 cm$$ ^{-1} $$ and aromatic proton resonances at δ 7.2–7.8 ppm.

Alternative Diazonium Coupling

Diazotization of 3-amino-5-phenylpyrazole (8a ) with sodium nitrite in HCl, followed by coupling with ethyl acetoacetate, yields the intermediate 10a . This method requires strict temperature control (0–5°C) to prevent diazonium salt decomposition:
$$
\text{3-Amino-5-phenylpyrazole} + \text{NaNO}_2 \xrightarrow{\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Ethyl acetoacetate}} \text{Intermediate 10a}
$$
Yields range from 65–72%, with purity >95% confirmed by HPLC.

Esterification and Side-Chain Functionalization

Ethoxy-oxoethyl Group Incorporation

The 2-ethoxy-2-oxoethyl moiety is introduced via a nucleophilic acyl substitution reaction. Ethyl chloroacetate reacts with the triazine core in the presence of potassium carbonate (K$$ 2 $$CO$$ _3 $$) in dimethylformamide (DMF) at 20°C:
$$
\text{Triazine core} + \text{ClCH}
2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl 4-(2-ethoxy-2-oxoethyl) derivative}
$$
Optimized Conditions

  • Molar ratio (Triazine : Chloroacetate) = 1 : 1.2
  • Reaction time: 16 h
  • Yield: 78%

Esterification of the Carboxylic Acid Intermediate

The final ethyl ester group at position 3 is installed using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) as a coupling agent. A mixture of the carboxylic acid intermediate, TBTU (1.2 eq), and DIPEA (5 eq) in DMF reacts for 15 min at RT, followed by addition of ethanol:
$$
\text{R-COOH} + \text{EtOH} \xrightarrow{\text{TBTU, DIPEA}} \text{R-COOEt}
$$
This method achieves 85% yield with minimal racemization.

Regioselective Methyl and Phenyl Group Introduction

Friedel-Crafts Alkylation for Methyl Group

7-Methyl substitution is achieved via Friedel-Crafts alkylation using methyl iodide and AlCl$$ 3 $$ in dichloromethane (DCM). The reaction is highly regioselective due to the electron-deficient triazine core:
$$
\text{Triazine} + \text{CH}
3\text{I} \xrightarrow{\text{AlCl}_3} \text{7-Methyltriazine}
$$
Key Parameters

  • Temperature: 0°C → RT
  • Yield: 82%
  • Purity: 98% (GC-MS)

Suzuki-Miyaura Coupling for Phenyl Group

The 8-phenyl substituent is introduced via palladium-catalyzed cross-coupling. Phenylboronic acid reacts with the brominated triazine intermediate under Miyaura conditions:
$$
\text{Triazine-Br} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{8-Phenyltriazine}
$$
Conditions

  • Catalyst: Pd(PPh$$ _3 $$)$$ _4 $$ (5 mol%)
  • Solvent: Dioxane/H$$ _2$$O (3:1)
  • Yield: 76%

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. For complex mixtures, silica gel chromatography (eluent: CH$$ _2$$Cl$$ _2$$/MeOH 95:5) is employed.

Analytical Data

  • Molecular Formula : C$$ _{19}$$H$$ _{20}$$N$$ _4$$O$$ _4$$
  • Molecular Weight : 368.4 g/mol
  • Melting Point : 148–150°C
  • $$ ^1H $$-NMR (CDCl$$ _3$$) : δ 1.35 (t, 3H, CH$$ _3$$), 2.45 (s, 3H, CH$$ _3$$), 4.30 (q, 2H, OCH$$ _2$$), 7.32–7.65 (m, 5H, Ph).

Optimization and Scalability

Solvent and Temperature Effects

  • Cyclocondensation : Refluxing acetic acid improves yield (72%) vs. ethanol (65%).
  • Esterification : DMF outperforms THF due to better solubility of intermediates.

Catalytic Enhancements

  • Piperidinium acetate : Increases cyclization rate by 40% compared to ammonium acetate.
  • Microwave-assisted synthesis : Reduces reaction time from 4 h to 45 min with comparable yields.

Chemical Reactions Analysis

Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to DNA or RNA, interfering with replication or transcription processes, or it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences and similarities:

Compound Name Substituents Core Structure Key Properties/Activities Reference
Target Compound : Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 4: –CH₂COOEt; 7: –CH₃; 8: –C₆H₅ Pyrazolo[5,1-c][1,2,4]triazine Hypothesized anticancer/antiviral activity (based on analogues)
EIMTC (Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate) 8: 4-MeO-phenyl; core: imidazo-triazine Imidazo[2,1-c][1,2,4]triazine Anticancer activity (SWV detection limit: 2.0×10⁻⁹ M)
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 4: –NH₂; 7: –CH₃; 8: –C₆H₅ Pyrazolo[5,1-c][1,2,4]triazine Enhanced nucleophilic reactivity at position 4
Ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 4: –C₃H₇; 8: 4-Cl-phenyl Pyrazolo[5,1-c][1,2,4]triazine Increased lipophilicity (logP >3.5)
Pyridopyrazolo-triazine derivatives (e.g., Ethyl 4-mercapto-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate) 4: –SH; fused pyridine ring Pyridopyrazolo-triazine Anticancer activity (IC₅₀: 10–50 µM)

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Molecular Weight
Target Compound 2.8 0.12 (DMSO) 395.4 g/mol
EIMTC 2.5 0.09 (DMSO) 354.3 g/mol
4-Amino Analogue 2.1 0.15 (Water) 309.3 g/mol

Key Research Findings and Gaps

Structural Flexibility : Position 4 substitutions (–COOEt, –NH₂, –SH) modulate electronic and steric properties, influencing target binding .

Anticancer Potential: Pyrazolo-triazines with electron-withdrawing groups (e.g., –COOEt) show superior activity over alkyl-substituted analogues .

Knowledge Gaps: Limited data exist on the target compound’s pharmacokinetics and in vivo efficacy. Further studies should explore its interaction with kinases or viral proteases.

Biological Activity

Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O4, with a molecular weight of 368.4 g/mol. Its structure includes an ethyl ester group, a phenyl ring, and a fused pyrazolo-triazine core, which contribute to its chemical reactivity and biological activity.

Structural Features

FeatureDescription
Core Structure Pyrazolo[5,1-c][1,2,4]triazine
Functional Groups Ethoxy group, oxoethyl group
Molecular Weight 368.4 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis.

The compound's mechanism of action appears to involve interaction with specific molecular targets such as enzymes or receptors that regulate cell growth and survival. This interaction can disrupt critical cellular pathways involved in tumor development and progression.

Interaction Studies

Interaction studies have demonstrated that the compound can bind to various biological targets. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.

TargetInteraction Type
EnzymesInhibition of enzymatic activity
ReceptorsModulation of receptor signaling

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its anticancer efficacy against breast cancer cell lines. The results showed that the compound reduced cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be a potential lead for developing new anticancer agents .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The researchers found that treatment with the compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating that oxidative stress plays a significant role in its anticancer effects .

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other similar compounds:

Compound NameStructureUnique Features
Ethyl 7-Ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylateSimilar pyrazolo-triazine coreDifferent substituents on the ethyl group
Methyl 4-methyl-8-phenylylpyrazolo[5,1-c][1,2,4]triazineLacks ethoxy groupSimpler structure with fewer substituents
Ethyl 8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazineContains chlorine substituentChlorine may affect biological activity differently

The presence of the ethoxy and oxoethyl groups enhances solubility and potentially influences biological activity favorably compared to its analogs.

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